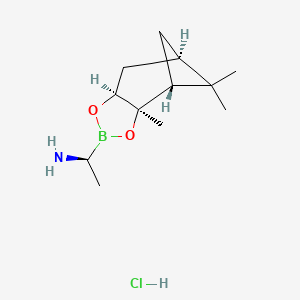

(S)-BoroAla-(-)-Pinanediol-HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-BoroAla-(-)-Pinanediol-HCl is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural properties and its potential applications in various chemical reactions and industrial processes. The presence of the boronic acid group and the chiral center makes it a valuable reagent in asymmetric synthesis and other specialized chemical transformations.

Wissenschaftliche Forschungsanwendungen

(S)-BoroAla-(-)-Pinanediol-HCl has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric purity.

Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boronic acid derivatives like this compound.

Industry: It is employed in the synthesis of advanced materials and as a catalyst in various industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-BoroAla-(-)-Pinanediol-HCl typically involves the reaction of (S)-Pinanediol with a boronic acid derivative under controlled conditions. The process often includes the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to maximize efficiency and minimize waste. Purification steps, such as recrystallization and chromatography, are employed to achieve the required product specifications.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-BoroAla-(-)-Pinanediol-HCl undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to boranes.

Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of (S)-BoroAla-(-)-Pinanediol-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical studies. The chiral center allows for selective interactions with chiral substrates, enhancing its utility in asymmetric synthesis.

Vergleich Mit ähnlichen Verbindungen

®-BoroAla-(-)-Pinanediol-HCl: The enantiomer of (S)-BoroAla-(-)-Pinanediol-HCl, with similar chemical properties but different chiral interactions.

Phenylboronic Acid: A simpler boronic acid derivative used in various chemical reactions.

Methylboronic Acid: Another boronic acid derivative with different reactivity and applications.

Uniqueness: this compound is unique due to its chiral center and the presence of the pinanediol moiety, which provides steric hindrance and enhances its selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and other specialized applications.

Biologische Aktivität

(S)-BoroAla-(-)-Pinanediol-HCl is a boronic acid derivative that has garnered attention for its significant biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H16BClN2O2

Molecular Weight: 232.61 g/mol

The compound features a boronic acid group, which is crucial for its biological activity, particularly in inhibiting serine proteases. The pinanediol moiety contributes to its stereochemistry and enhances its interaction with biological targets.

This compound primarily acts as an inhibitor of serine proteases. The boronic acid group forms reversible covalent bonds with the active site serine residue of these enzymes, leading to inhibition. This mechanism has been observed in various studies:

- Inhibition of Serine Proteases: The compound has been shown to inhibit enzymes such as chymotrypsin, leukocyte elastase, and pancreatic elastase at nanomolar concentrations (0.10-20 nM). The inhibition is characterized by slow-binding kinetics, indicating that the enzyme-inhibitor complex stabilizes over time .

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity against various strains of bacteria. Its effectiveness is attributed to its ability to inhibit bacterial signal peptidases, which are essential for protein secretion in bacteria.

- Case Study: In a study focusing on E. coli type I signal peptidase (LepB), this compound was identified as a potent inhibitor, demonstrating significant antibacterial effects when tested against bacterial cultures .

Enzyme Inhibition

The compound's role as an enzyme inhibitor extends beyond bacterial targets:

- Inhibition Profile: It has been reported to effectively inhibit serine proteases involved in various physiological processes. The stability of the boronic acid under physiological conditions allows for sustained inhibition, making it a valuable candidate for therapeutic applications .

Research Findings

A summary of key findings from diverse studies is presented in the table below:

Eigenschaften

IUPAC Name |

(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO2.ClH/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;/h7-10H,5-6,14H2,1-4H3;1H/t7-,8-,9-,10+,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMUMWPHEOQEQA-IMOBDCPJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.